Home > Products > Screening Compounds P135028 > Cyclopentylcytosine
Cyclopentylcytosine -

Cyclopentylcytosine

Catalog Number: EVT-10979905
CAS Number:
Molecular Formula: C9H4N3O13P3
Molecular Weight: 455.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclopentylcytosine is classified as a nucleoside analogue, specifically targeting the 'de novo' biosynthesis pathway of cytidine triphosphate (CTP). It is derived from modifications to the natural nucleoside structure, designed to improve its therapeutic efficacy against cancer cells. Research indicates that it can induce apoptosis in various cancer cell lines and has been explored for its immunomodulatory effects in T lymphocytes.

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclopentylcytosine involves several key steps that typically include:

  1. Formation of the Carbocyclic Ring: The cyclopentyl moiety is introduced through cyclization reactions involving appropriate precursors.
  2. Nucleobase Modification: The cytosine base is modified to incorporate the cyclopentyl group, often through substitution reactions that maintain the integrity of the nucleobase.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

The synthesis can be complex due to the need for specific stereochemistry and functional group protection strategies during various reaction stages .

Chemical Reactions Analysis

Reactions and Technical Details

Cyclopentylcytosine undergoes various chemical reactions that are crucial for its activity:

  • Phosphorylation: Cyclopentylcytosine must be phosphorylated to become active within cells, converting it into cyclopentenyl cytosine triphosphate (CPEC-TP), which can then inhibit enzymes involved in nucleotide synthesis.
  • Enzymatic Reactions: It inhibits CTP synthetase, an enzyme critical for the conversion of uridine triphosphate to cytidine triphosphate, thus disrupting nucleotide balance within cancer cells .

These reactions highlight its mechanism as an antitumor agent by targeting nucleotide metabolism pathways.

Mechanism of Action

Process and Data

The mechanism of action of cyclopentylcytosine primarily involves:

  1. Inhibition of Nucleotide Synthesis: By inhibiting CTP synthetase, it reduces the availability of cytidine triphosphate, essential for RNA and DNA synthesis.
  2. Induction of Apoptosis: Cyclopentylcytosine has been shown to induce apoptosis in various cancer cell lines by activating apoptotic pathways through mitochondrial dysfunction and caspase activation .
  3. Immunomodulation: It affects T cell proliferation and function, potentially leading to T cell anergy in alloresponsive populations, which may have implications for transplant biology and autoimmune diseases .

These actions collectively contribute to its potential as a therapeutic agent in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyclopentylcytosine exhibits several notable physical and chemical properties:

These properties are critical for its development as a pharmaceutical agent.

Applications

Scientific Uses

Cyclopentylcytosine has several significant applications in scientific research:

  • Cancer Therapy: It is primarily studied for its antitumor effects, particularly in combination therapies with other chemotherapeutics like gemcitabine.
  • Immunology Research: Its ability to modulate immune responses makes it a candidate for studies related to transplantation and autoimmune disorders.
  • Pharmacokinetic Studies: Research involving cyclopentylcytosine often includes pharmacokinetic profiling using advanced analytical techniques such as HPLC-tandem mass spectrometry .

These applications underscore its versatility as a research tool and therapeutic candidate in various biomedical fields.

Molecular Pharmacology and Mechanism of Action

Enzymatic Targeting of CTP Synthetase

CTP synthetase (CTPS; EC 6.3.4.2) catalyzes the ATP-dependent amination of uridine triphosphate (UTP) to CTP, representing the sole de novo biosynthetic pathway for this essential pyrimidine nucleotide. Cyclopentenylcytosine undergoes intracellular phosphorylation to its active triphosphate form (Cyclopentenylcytosine triphosphate), which functions as a high-affinity competitive inhibitor of CTPS [2] [3].

Competitive Inhibition Kinetics of Cyclopentenylcytosine-Triphosphate

Cyclopentenylcytosine-triphosphate exhibits nanomolar affinity for the UTP-binding site of human CTPS. Kinetic analyses in human colon carcinoma (HT-29) cells demonstrated a concentration-dependent reduction in CTP synthesis with a half-life of approximately 1 hour at 1 μM Cyclopentenylcytosine exposure. The inhibitor constant (Ki) for Cyclopentenylcytosine-triphosphate against CTPS is significantly lower than the cellular Km for UTP, explaining its potency even at physiological UTP concentrations. This competitive mechanism spares UTP pools while selectively depleting CTP [3].

Table 1: Inhibition Kinetics of Cyclopentenylcytosine-Triphosphate on CTP Synthetase

ParameterValueExperimental System
CTP Synthesis Half-life~1 hourHT-29 cells (10 μM Cyclopentenylcytosine)
IC₅₀ (CTP Reduction)0.4 μMHT-29 cells (2-hour exposure)
Inhibition ModeCompetitive (vs UTP)Enzyme kinetics
Primary Biochemical EffectBlockade of UTP→CTP conversionMultiple cell lines

Allosteric Modulation of UTP-to-CTP Conversion

Beyond direct competition, structural analyses suggest Cyclopentenylcytosine-triphosphate may induce conformational changes impairing the glutamine amidotransferase domain of CTPS. This domain supplies ammonia for the amination reaction. Inhibition perturbs the coordinated hydrolysis of glutamine and transfer of ammonia to the UTP-bound active site, thereby allosterically disrupting the catalytic cycle even at sub-stoichiometric concentrations relative to UTP. This dual competitive-allosteric mechanism underpins the profound suppression of CTP generation observed across cell types [2] [3].

Intracellular Nucleotide Pool Perturbations

Depletion Dynamics of Cytidine Triphosphate

Cyclopentenylcytosine induces rapid and sustained CTP pool depletion. In human leukemic MOLT-3 cells, exposure to 50-300 nM Cyclopentenylcytosine reduced CTP concentrations by 70-90% within 2-4 hours, preceding detectable effects on DNA/RNA synthesis or viability. This depletion is dose-dependent and correlates directly with Cyclopentenylcytosine-triphosphate accumulation. Crucially, CTP pool recovery post-drug removal is slow (>12 hours), reflecting persistent CTPS inhibition and the absence of significant salvage pathways for CTP replenishment in many cell types [1] [5].

Depletion Dynamics of Deoxycytidine Triphosphate

dCTP pools exhibit secondary depletion following CTP reduction, with kinetics delayed by several hours compared to CTP loss. This occurs via two mechanisms: (1) Reduced substrate availability (CTP) for ribonucleotide reductase (RNR), the enzyme catalyzing CTP→dCTP conversion, and (2) Feedback inhibition of deoxycytidine kinase (dCK) by accumulating deoxynucleotides, limiting salvage pathway contributions. In MOLT-3 cells, dCTP depletion reached 60-85% after 8-16 hours of Cyclopentenylcytosine exposure (50-300 nM). This dCTP deficit critically impairs DNA replication and repair [1] [2].

Table 2: Nucleotide Pool Depletion Dynamics Induced by Cyclopentenylcytosine

NucleotideMagnitude of DepletionTime CourseFunctional Consequences
CTP70-90%2-4 hours (MOLT-3, HT-29)Impaired RNA synthesis, compromised CTP-dependent anabolic reactions
dCTP60-85%8-16 hours (MOLT-3)Impaired DNA replication/repair, reduced feedback inhibition of dCK
UTPMinimal change-Maintained substrate for CTPS (though catalytic function blocked)
ATP/GTPModerate (10-30%)>24 hoursSecondary effects via disrupted energy metabolism and purine synthesis

Secondary Effects on Purine Nucleotide Homeostasis

Prolonged CTP/dCTP depletion triggers indirect perturbations in purine nucleotide pools. Depletion impairs ATP synthesis via reduced substrate (CTP) availability for the CTP:ATP phosphotransferase reaction. Furthermore, compensatory upregulation of de novo purine synthesis pathways consumes phosphoribosyl pyrophosphate (PRPP) and glycine, potentially limiting precursor availability for other anabolic processes. In MOLT-3 cells, significant ATP and GTP reductions (10-30%) occur after >24 hours of exposure, contributing to energy crisis and apoptotic signaling [1].

Molecular Determinants of Target Specificity

Cyclopentenylcytosine's specificity for CTPS stems from structural mimicry of the transition state during UTP amination. The cyclopentene ring conformation closely resembles the proposed ribose ring geometry in the enzyme-bound UTP-GTP-ATP ternary complex. Unlike natural substrates, the carbocyclic C-C bond in Cyclopentenylcytosine-triphosphate resists phosphorylase cleavage, prolonging intracellular half-life. Crucially, Cyclopentenylcytosine demonstrates minimal direct inhibition of other pyrimidine-metabolizing enzymes (e.g., thymidylate synthase, dihydroorotate dehydrogenase, cytidine deaminase) at pharmacologically relevant concentrations, although cytidine deaminase can slowly inactivate the parent nucleoside [2] [3] [5].

Ribonucleic Acid Incorporation Mechanisms

Cyclopentenylcytosine is metabolized to Cyclopentenylcytosine diphosphate (Cyclopentenylcytosine-DP) and subsequently incorporated into RNA polymers via RNA polymerase activity. This incorporation occurs primarily during ribosomal RNA (rRNA) and transfer RNA (tRNA) synthesis. Analytical studies in HT-29 cells demonstrated that 10 μM Cyclopentenylcytosine inhibited overall RNA synthesis by 50% within 2 hours, with preferential suppression of rRNA and tRNA transcription over mRNA. Incorporation of Cyclopentenylcytosine monophosphate (Cyclopentenylcytosine-MP) into RNA chains disrupts elongation and processing, particularly affecting nucleolar rRNA maturation. The incorporated analogue compromises RNA stability and function, contributing to nucleolar stress and translational inhibition [2] [3].

Deoxyribonucleic Acid Incorporation Pathways

While Cyclopentenylcytosine itself is not a direct substrate for DNA polymerases, its nucleotide pool effects profoundly influence deoxyribonucleic acid metabolism. The severe dCTP depletion enhances the incorporation and cytotoxic effects of deoxycytidine analogues:

  • Reduced Competitive Inhibition: Depleted dCTP pools diminish competition for DNA polymerase binding sites, favoring incorporation of analogues like arabinosylcytosine triphosphate (araCTP).
  • Enhanced Phosphorylation: dCTP is a potent allosteric inhibitor of deoxycytidine kinase (dCK). dCTP depletion relieves this inhibition, increasing dCK-mediated phosphorylation of deoxycytidine analogues (e.g., araC, gemcitabine) to their active triphosphate forms.
  • DNA Polymerase Fidelity Disruption: Imbalanced dNTP pools (low dCTP, relatively normal dTTP/dATP/dGTP) increase DNA polymerase error rates, potentially contributing to DNA damage responses.

In MOLT-3 cells, pretreatment with Cyclopentenylcytosine (100 nM, 4 hours) significantly increased intracellular araCTP accumulation and enhanced araCTP incorporation into DNA by 2-3 fold compared to araC alone. This synergistic enhancement of DNA-directed antimetabolite activity represents a key pharmacological interaction relevant to Cyclopentenylcytosine's chemosensitizing effects in leukemia models [1] [5].

Properties

Product Name

Cyclopentylcytosine

IUPAC Name

7,13,17-trioxo-6,8,12,14,16,18,22,23,24-nonaoxa-2,4,11-triaza-7λ5,13λ5,17λ5-triphosphaoctacyclo[11.8.1.17,11.117,19.01,15.02,10.05,9.015,19]tetracosa-4,9-dien-3-one

Molecular Formula

C9H4N3O13P3

Molecular Weight

455.06 g/mol

InChI

InChI=1S/C9H4N3O13P3/c13-6-10-4-3-5-11(6)7-1-2-8-9(7,22-27(15,20-8)21-8)23-28(16,19-7)25-12(5)24-26(14,17-3)18-4/h1-2H2

InChI Key

VLAUHALXFDMKAB-UHFFFAOYSA-N

Canonical SMILES

C1CC23C4(C15N6C7=C8C(=NC6=O)OP(=O)(O8)ON7OP(=O)(O5)O4)OP(=O)(O2)O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.